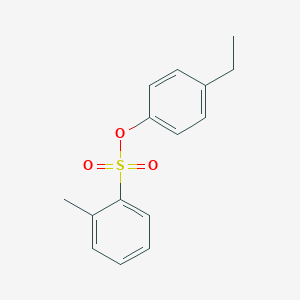
4-Ethylphenyl 2-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2-methylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is widely used in scientific research for its unique properties and potential applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Ethylphenyl 2-methylbenzenesulfonate have been extensively studied. It has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have anti-inflammatory effects, which may help reduce the risk of certain chronic diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethylphenyl 2-methylbenzenesulfonate in lab experiments is its high yield synthesis method, which makes it a cost-effective option. Additionally, this compound has a wide range of potential applications, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 4-Ethylphenyl 2-methylbenzenesulfonate in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Additionally, further research is needed to fully understand the potential applications of this compound as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new potential applications in the future.
Conclusion:
In conclusion, 4-Ethylphenyl 2-methylbenzenesulfonate is a versatile compound that has a wide range of potential applications in scientific research. Its unique properties and potential applications have made it a popular choice for many researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions of 4-Ethylphenyl 2-methylbenzenesulfonate have been extensively studied, but further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 4-Ethylphenyl 2-methylbenzenesulfonate involves the reaction of 4-ethylphenol and 2-methylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out at room temperature and the product is obtained in high yield. This method is efficient and cost-effective, making it a popular choice for the synthesis of 4-Ethylphenyl 2-methylbenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2-methylbenzenesulfonate has a wide range of potential applications in scientific research. It is commonly used as a reagent in organic synthesis, and it has been shown to have antibacterial and antifungal properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H16O3S |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-3-13-8-10-14(11-9-13)18-19(16,17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
HHDSFMUFOWCAMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)

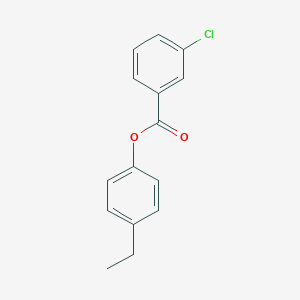

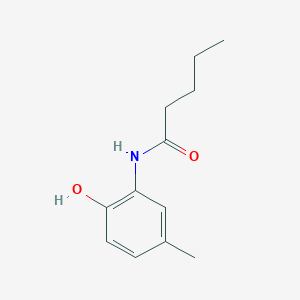
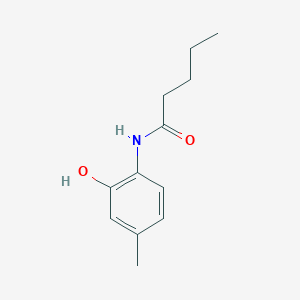

![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)
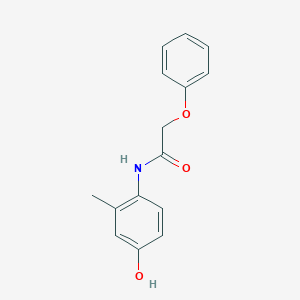
![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)
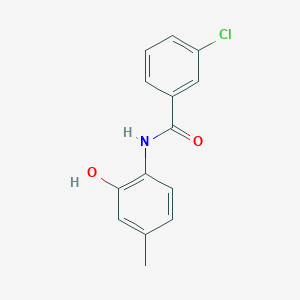
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
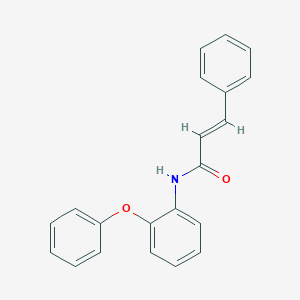
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)